molecular formula C21H23N5O2S B2784152 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 886963-26-4

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2784152
CAS No.: 886963-26-4
M. Wt: 409.51
InChI Key: ZWOVHAXNBBGSFW-UHFFFAOYSA-N
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Description

The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a triazine-derived acetamide featuring a thioether linkage and aromatic substituents. Its structure comprises a 1,2,4-triazin-5-one core substituted with a 4-methylbenzyl group at position 6, an amino group at position 4, and a thio-linked acetamide moiety bearing a 2,5-dimethylphenyl group. While direct biological data are unavailable in the provided evidence, structural analogs highlight the importance of substituent positioning and steric/electronic effects in modulating physicochemical and pharmacological properties .

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-13-5-8-16(9-6-13)11-18-20(28)26(22)21(25-24-18)29-12-19(27)23-17-10-14(2)4-7-15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOVHAXNBBGSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a member of the triazine family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a triazine core, a thioether linkage, and an acetamide functional group. The molecular formula is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 409.5 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazine-based compounds demonstrate activity against various pathogens including bacteria and protozoa. The specific compound has been evaluated for its efficacy against Mycobacterium tuberculosis and other clinically relevant microorganisms.

Pathogen Activity Reference
Mycobacterium tuberculosisInhibitory effects observed
Leishmania donovaniPotential activity noted
Trichomonas vaginalisActive against this protozoan

Anticancer Potential

The cytotoxicity of triazine derivatives has been extensively studied in cancer research. The compound's structural features may allow it to act as a DNA intercalator or inhibit anti-apoptotic proteins such as Bcl-2, which are crucial in cancer cell survival.

  • Mechanism of Action : The compound may disrupt DNA replication in cancer cells by intercalating into the DNA structure.
  • Cell Lines Tested : Various cancer cell lines including breast, lung, and colon cancer have been used to assess the cytotoxic effects.

Case Studies

Several studies have highlighted the biological activity of similar compounds within the triazine class:

  • Study on M. tuberculosis : A study demonstrated that triazine derivatives could inhibit mycolic acid biosynthesis in M. tuberculosis, suggesting a novel mechanism for treating tuberculosis infections .
  • Cytotoxicity Evaluation : In vitro studies showed that certain triazine derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
  • Antiprotozoal Activity : Research has indicated that some triazine compounds can effectively target protozoan parasites responsible for diseases like leishmaniasis and trichomoniasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives of this compound. Modifications to the aryl side chain or the triazine core can significantly affect biological activity:

Modification Effect on Activity
Altering substituents on the aryl ringEnhanced selectivity and potency against specific targets
Changing thioether to other linkagesPotentially alters pharmacokinetics and bioavailability

Scientific Research Applications

The biological applications of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with triazine rings exhibit significant antimicrobial properties. The presence of the thioether group enhances this activity by facilitating interactions with microbial cell membranes. In vitro studies have shown that derivatives of triazines can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Compounds similar to 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide have been investigated for their anticancer properties. The inhibition of specific enzymes involved in cancer cell proliferation has been documented. For instance, the inhibition of Aldehyde Dehydrogenase 1A (ALDH1A) isoforms has shown promise in treating chemotherapy-resistant ovarian cancer and could be a potential application for this compound as well.

Anti-inflammatory Effects

The anti-inflammatory properties of similar triazine derivatives have been observed in various studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs .

Case Studies

Several case studies illustrate the effectiveness of triazine-based compounds:

Case Study 1: Antimicrobial Efficacy

In a study published in PMC, researchers synthesized a series of triazine derivatives and tested their antimicrobial efficacy against common pathogens. The results showed that certain compounds exhibited significant bactericidal activity with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 2: Cancer Treatment

Another study focused on the anticancer potential of triazine derivatives demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to their ability to induce apoptosis in cancer cells while sparing normal cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s closest structural analogs differ primarily in substituent groups on the triazinone and acetamide moieties. Key comparisons include:

  • Substituent Position on the Acetamide Phenyl Ring The target compound’s 2,5-dimethylphenyl group contrasts with the 2,4-dimethylphenyl substituent in 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4).
  • Triazinone Substitution The 4-methylbenzyl group on the triazinone core distinguishes the target compound from analogs like 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (ZINC3311913), which features a simpler methyl group at position 6. The benzyl substituent introduces additional aromaticity, which could improve π-π stacking interactions with hydrophobic protein pockets .
  • Bulkier Substituents
    The 4-isopropylphenyl group in ZINC3311913 increases lipophilicity compared to the target compound’s 2,5-dimethylphenyl group. This modification may enhance membrane permeability but could also reduce solubility in aqueous environments .

Molecular and Crystallographic Analysis

Structural validation and crystallographic data for such compounds are typically derived using tools like SHELXL and WinGX , which are critical for confirming bond geometries and stereochemical assignments. Rigorous structure validation protocols, as described by Spek , ensure accuracy in reported molecular parameters.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Identifier Triazinone Substituent Acetamide Substituent Molecular Weight (g/mol)
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide Not provided 4-Methylbenzyl 2,5-Dimethylphenyl ~410.38
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS RN: 381716-93-4 Methyl 2,4-Dimethylphenyl ~346.40
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide ZINC3311913 Methyl 4-Isopropylphenyl ~374.47

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature (e.g., reflux conditions), solvent selection (ethanol, methanol, or DMF), and reaction time . For example, refluxing under inert atmospheres improves yield by minimizing side reactions. Methodological optimization should employ Design of Experiments (DoE) principles to systematically vary parameters and identify ideal conditions .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and Mass Spectrometry (MS) are critical for confirming molecular structure and purity . Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can monitor reaction progress. X-ray crystallography or IR spectroscopy may further validate functional groups (e.g., thioacetamide or triazine moieties) .

Q. How do functional groups in this compound influence its reactivity?

The triazine core and thioacetamide group are reactive sites for nucleophilic substitutions or cross-coupling reactions. The 4-methylbenzyl and dimethylphenyl substituents may sterically hinder or direct reactivity. Systematic studies using controlled substitutions (e.g., replacing methyl groups with halogens) can isolate these effects .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Quantum chemical calculations (e.g., DFT) can map electronic properties and binding affinities to biological targets. For example, the thieno[2,3-d]pyrimidine analogs in show how heterocycle modifications impact antimicrobial activity. Molecular docking studies against enzymes (e.g., kinases) may reveal target specificity .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell lines, concentrations). Replicate experiments under standardized conditions and use orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analysis of datasets, as seen in ’s comparative table, can identify trends obscured by noise .

Q. How can reaction path search methods accelerate derivative synthesis?

Tools like quantum chemical reaction path searches (ICReDD’s approach) minimize trial-and-error by predicting intermediates and transition states. Coupling this with machine learning to analyze PubChem data (e.g., SMILES strings in ) enables rapid identification of viable synthetic routes .

Q. What experimental designs validate the compound’s hypothesized mechanism of action?

Use knockout models (e.g., CRISPR-edited cell lines) to test target dependency. Isotope labeling (e.g., 14C-tagged acetamide) can track metabolic pathways. For toxicity, employ murine models with dose-escalation studies, as in ’s hypoglycemic agent protocol .

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